8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Description
Properties
IUPAC Name |
8-(butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-5-14(2)21-19-22-17-16(18(26)24(4)20(27)23(17)3)25(19)13-9-12-15-10-7-6-8-11-15/h6-8,10-11,14H,5,9,12-13H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOMTXITPDBVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the butan-2-ylamino, dimethyl, and phenylpropyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and phenylpropyl bromide. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Alkyl halides, amines; solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among purine-2,6-dione derivatives significantly influence their biological activity, solubility, and pharmacokinetics. Below is a detailed comparison with structurally related analogs:
Table 1: Structural Comparison of Key Analogs
Key Findings from Comparative Studies
Substituent Effects on Receptor Binding: The sec-butylamino group at position 8 (target compound) provides moderate steric bulk compared to smaller ethylamino () or bulkier benzylamino () groups. This balance may optimize adenosine receptor selectivity (e.g., A2A vs. A1) while avoiding excessive hydrophobicity .
Impact of the 7-Position Substituent: The 3-phenylpropyl chain in the target compound enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. In contrast, hydroxy-3-piperazinopropyl substituents () increase solubility through ionizable groups, favoring cardiovascular activity (e.g., antiarrhythmic effects) .
Kinase Inhibition Profiles: Analogs with hydrazine-based substituents () exhibit potent CK2 inhibition due to strong hydrogen bonding with kinase active sites. The target compound’s sec-butylamino group lacks this capability, suggesting divergent therapeutic applications .
Synthetic Accessibility: Synthesis of 8-alkylamino derivatives (e.g., target compound) typically involves nucleophilic substitution of 8-bromo precursors (), while thioether derivatives require sulfur-based reagents (). These routes influence scalability and purity .
Table 2: Pharmacological and Physicochemical Comparison
*Predicted based on structural analogs in and .
Biological Activity
Overview
8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound belonging to the purine family. Its unique structure features a purine core with various substituents that enhance its biological activity. This article focuses on the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
IUPAC Name
This compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphodiesterases (PDE4 and PDE7), which are critical in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to anti-inflammatory effects by reducing pro-inflammatory cytokines like TNF-α .
- Receptor Modulation : It may also interact with specific receptors, acting as an agonist or antagonist, thereby influencing signaling pathways related to various physiological processes.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity:
- PDE Inhibition : Studies indicate that the compound effectively inhibits PDE4B and PDE7A isoenzymes with IC50 values comparable to established inhibitors like rolipram . This dual inhibition results in enhanced levels of cAMP, leading to reduced inflammation.
In Vivo Studies
In animal models, particularly in rats subjected to LPS-induced endotoxemia, the compound significantly decreased TNF-α concentrations by up to 88% . This suggests its potential utility in treating inflammatory conditions.
Comparison with Similar Compounds
To better understand its unique properties, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Caffeine | 1,3,7-trimethylxanthine | Stimulant; mild PDE inhibition |
| Theophylline | 1,3-dimethylxanthine | Bronchodilator; moderate PDE inhibition |
| Theobromine | 3,7-dimethylxanthine | Mild stimulant; weak PDE inhibition |
Uniqueness : Unlike caffeine and its derivatives, this compound possesses a butan-2-ylamino group and a phenylpropyl group that may enhance its binding affinity and specificity for certain molecular targets.
Therapeutic Applications
Given its biological activities, this compound could have several therapeutic applications:
- Anti-inflammatory Treatments : Due to its ability to inhibit PDE4 and PDE7 and reduce pro-inflammatory cytokines.
- Neurological Disorders : Potential use in conditions where modulation of cyclic nucleotide levels is beneficial.
- Cancer Therapy : Investigated for effects on tumor growth and proliferation due to its interaction with signaling pathways involved in cell growth.
Q & A
Q. Comparative analysis :
Functional insights : The 3-phenylpropyl group in the target compound confers superior kinase selectivity over NCT-501 but lower metabolic stability compared to linagliptin analogs .
Advanced: What strategies mitigate synthetic challenges such as low yields in nucleophilic substitution at the 8-position?
Q. Solutions :
- Pre-activation : Use silver nitrate (AgNO₃) to generate a more reactive 8-bromo intermediate before butan-2-ylamine addition .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yields (~85%) at 120°C .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while crown ethers (18-crown-6) stabilize transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
